molecular formula C29H44Cl2N6O16P4 B610112 哌喹磷酸四酯 CAS No. 911061-10-4

哌喹磷酸四酯

货号: B610112
CAS 编号: 911061-10-4
分子量: 927.5 g/mol
InChI 键: OAKKJVUSSVZQRF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

磷酸哌喹啉是一种属于双喹啉类化合物的抗疟疾药物。它最早于 1960 年代合成,并在中国和印度支那被广泛用于疟疾的预防和治疗。由于对恶性疟原虫的耐药性菌株出现以及青蒿素类抗疟疾药物的出现,它在 1980 年代的使用量下降了。 它因其缓慢的吸收和长的生物半衰期而再次受到关注,成为青蒿素衍生物联合疗法的伙伴药物 .

科学研究应用

Antimalarial Treatments

Piperaquine tetraphosphate is primarily utilized in the treatment of malaria caused by Plasmodium falciparum and Plasmodium vivax. It is often combined with dihydroartemisinin to enhance therapeutic efficacy and combat drug resistance. The combination therapy has been shown to be effective, with clinical trials indicating high cure rates. For instance, a study comparing piperaquine/dihydroartemisinin with other antimalarial regimens demonstrated a PCR-corrected cure rate of 92.7% in Asian populations and 94.8% in African populations .

Pharmacokinetics and Efficacy

Research has highlighted the pharmacokinetic differences between piperaquine base and piperaquine tetraphosphate. A study involving children in Papua New Guinea showed that the pharmacokinetics of these two forms can influence treatment outcomes. The longer half-life of piperaquine tetraphosphate contributes to its effectiveness when used in combination therapies .

Table 1: Pharmacokinetic Comparison

ParameterPiperaquine BasePiperaquine Tetraphosphate
Absorption RateFasterSlower
Half-LifeShorterLonger
Efficacy in TrialsModerateHigh

Pharmaceutical Development

Piperaquine tetraphosphate plays a crucial role in the development of new antimalarial drugs. It serves as a key ingredient in formulations aimed at improving drug delivery systems, thereby enhancing bioavailability and therapeutic outcomes. Research is ongoing to explore its synergistic effects when combined with other antimalarial agents .

Clinical Research

Clinical trials have been instrumental in evaluating the safety and effectiveness of piperaquine tetraphosphate. For example, studies have assessed its use in diverse populations, including children and adults, providing valuable data for healthcare professionals. The results from these trials have confirmed that piperaquine/dihydroartemisinin is not inferior to other established treatments, making it a viable option for malaria management .

Table 2: Summary of Clinical Trials

Study IDPopulationTreatment ComparisonCure Rate (%)
DM040010Asian AdultsPiperaquine/Dihydroartemisinin vs AS+MQ92.7
DM040011African ChildrenPiperaquine/Dihydroartemisinin vs A+L94.8

Vector Control Studies

Beyond its direct antimalarial applications, piperaquine tetraphosphate is also being investigated for its potential role in vector control strategies. Research indicates that it may contribute to broader public health efforts aimed at reducing malaria transmission by targeting mosquito vectors .

Drug Formulation Innovations

The unique properties of piperaquine tetraphosphate facilitate advancements in drug formulation technologies. Innovations include the development of sustained-release formulations that improve patient compliance and treatment outcomes by maintaining therapeutic drug levels over extended periods .

作用机制

哌喹啉通过抑制疟原虫的血液解毒途径发挥抗疟疾作用。它在寄生虫的消化空泡中积累,并干扰有毒血红素向无毒血红素的转化。这种破坏导致有毒血红素的积累,导致寄生虫死亡。 所涉及的确切分子靶标和途径与氯喹相似 .

类似化合物:

独特性: 哌喹啉的独特之处在于其长的生物半衰期和缓慢的吸收,使其成为青蒿素衍生物的理想伙伴药物,青蒿素衍生物的半衰期很短。 这种组合提高了疗效并降低了耐药性发展的可能性 .

准备方法

合成路线和反应条件: 磷酸哌喹啉的合成涉及多个步骤,从中间体的制备开始。一条常见的合成路线包括 4,7-二氯喹啉与哌嗪反应形成 4,7-二氯喹啉-4-基哌嗪。然后将这种中间体与 1,3-二溴丙烷反应生成哌喹啉。 最后一步是将哌喹啉与磷酸反应生成其四磷酸盐 .

工业生产方法: 磷酸哌喹啉的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,例如温度、压力和溶剂体系,以确保高产率和纯度。 在工业环境中,通常使用连续流动反应器和高级纯化技术,例如重结晶和色谱法 .

化学反应分析

反应类型: 磷酸哌喹啉会经历各种化学反应,包括:

常用试剂和条件:

主要产物:

相似化合物的比较

Uniqueness: Piperaquine’s uniqueness lies in its long biological half-life and slow absorption, making it an ideal partner drug for artemisinin derivatives, which have a short half-life. This combination enhances the efficacy and reduces the likelihood of resistance development .

生物活性

Piperaquine tetraphosphate (PQP) is a bisquinoline compound primarily used in the treatment of malaria, particularly in combination with dihydroartemisinin. This article explores its biological activity, pharmacodynamics, pharmacokinetics, and clinical efficacy based on various studies and data sources.

Chemical and Pharmacological Overview

Piperaquine was first synthesized in the 1960s and became widely used in the late 1970s as a response to the emergence of chloroquine-resistant Plasmodium falciparum strains. As a lipophilic drug, PQP exhibits significant absorption characteristics, with bioavailability enhanced when taken with fatty meals .

Piperaquine's primary mechanism involves the inhibition of the haem detoxification pathway in the malaria parasite. Although the exact mechanism remains unclear, it is hypothesized to be similar to that of chloroquine. PQP is known to accumulate in red blood cells, which contributes to its prolonged antimalarial effects .

Pharmacokinetics

The pharmacokinetic profile of piperaquine reveals a long terminal elimination half-life ranging from 20 to 30 days, allowing for sustained therapeutic levels post-treatment . The drug's absorption can increase significantly when administered with high-fat meals, emphasizing the importance of dietary considerations in its administration .

Key Pharmacokinetic Parameters

ParameterValue
Volume of Distribution720.5 L/kg
Protein Binding>99%
Terminal Half-Life20-30 days
Cmax Increase with Fat MealUp to 121%

Clinical Efficacy

Piperaquine is often combined with dihydroartemisinin (DHA) for enhanced efficacy against malaria. A pooled analysis of multiple studies indicated an impressive efficacy rate of 98.7% at day 28 post-treatment . Furthermore, studies have shown that PQP effectively clears residual parasites remaining after initial treatments, thus preventing recrudescent malaria infections.

Case Studies and Clinical Trials

  • Dihydroartemisinin-Piperaquine (DHA-PQ) Efficacy : A study on adults at high risk for malaria along the Thailand-Myanmar border reported a protective efficacy of 98% against P. falciparum malaria when treated monthly with DHA-PQ .
  • Fosmidomycin-Piperaquine Study : In a trial assessing fosmidomycin combined with piperaquine, rapid parasite clearance was observed with median clearance times of 36 hours . This combination demonstrated significant clinical effectiveness in reducing parasitemia.
  • Resistance Studies : Research indicates that resistance to piperaquine is associated with specific genetic markers within Plasmodium falciparum, highlighting the need for ongoing monitoring of susceptibility patterns .

Safety Profile

Piperaquine is generally well tolerated, with mild side effects reported during clinical trials. The drug's safety profile remains favorable compared to other antimalarial agents, making it a preferred choice in certain regions where malaria is endemic .

属性

IUPAC Name

7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32Cl2N6.4H3O4P/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;4*1-5(2,3)4/h2-9,20-21H,1,10-19H2;4*(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKKJVUSSVZQRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44Cl2N6O16P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90919955
Record name Phosphoric acid--4,4'-[propane-1,3-diyldi(piperazine-4,1-diyl)]bis(7-chloroquinoline) (4/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90919955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

927.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911061-10-4
Record name Piperaquine tetraphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911061104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid--4,4'-[propane-1,3-diyldi(piperazine-4,1-diyl)]bis(7-chloroquinoline) (4/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90919955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIPERAQUINE PHOSPHATE (1:4) ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHB5WLO51Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。